Cas no 1234819-70-5 (N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide)

N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide
- SR-01000925084-1
- AKOS024520118
- SR-01000925084
- N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyloxy)acetamide
- 1234819-70-5
- F5831-1879
- N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide
-
- インチ: 1S/C16H19NO3/c1-12-5-3-6-14(9-12)20-11-16(18)17-13(2)10-15-7-4-8-19-15/h3-9,13H,10-11H2,1-2H3,(H,17,18)
- InChIKey: DOIYHPIUSLPAIG-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1CC(C)NC(COC1=CC=CC(C)=C1)=O
計算された属性
- せいみつぶんしりょう: 273.13649347g/mol
- どういたいしつりょう: 273.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-1879-5μmol |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide |
1234819-70-5 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5831-1879-5mg |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide |
1234819-70-5 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5831-1879-75mg |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide |
1234819-70-5 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F5831-1879-20μmol |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide |
1234819-70-5 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5831-1879-2μmol |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide |
1234819-70-5 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5831-1879-2mg |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide |
1234819-70-5 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5831-1879-10mg |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide |
1234819-70-5 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5831-1879-20mg |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide |
1234819-70-5 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5831-1879-1mg |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide |
1234819-70-5 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5831-1879-3mg |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide |
1234819-70-5 | 3mg |
$94.5 | 2023-09-09 |
N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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5. Back matter
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamideに関する追加情報
Introduction to N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide (CAS No. 1234819-70-5)
N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide is a specialized organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical research. The compound, identified by its CAS number 1234819-70-5, exhibits a unique combination of functional groups that make it a promising candidate for further exploration in drug development. This introduction delves into the chemical properties, potential applications, and recent research findings associated with this molecule.
The molecular formula of N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide can be represented as C₁₁H₁₄NO₃. The presence of a furan ring, an amide group, and a tertiary butyl ether moiety contributes to its complex reactivity and biological activity. The furan ring, in particular, is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and redox processes, which may be exploited in synthetic chemistry and drug design.
One of the most intriguing aspects of this compound is its structural similarity to several known bioactive molecules. The amide functionality is a common feature in many pharmaceuticals, often serving as a key pharmacophore responsible for binding to biological targets. Additionally, the 3-methylphenoxy group introduces a hydrophobic region that can enhance membrane permeability, a desirable trait for oral and topical drug formulations.
Recent studies have begun to explore the potential of N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide in the context of anti-inflammatory and analgesic therapies. Researchers have observed that compounds with similar structural motifs exhibit inhibitory effects on enzymes such as cyclooxygenase (COX), which are central to the inflammatory response. While preliminary data suggests promise, further investigation is needed to fully understand its mechanism of action and therapeutic potential.
The synthesis of N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide presents an interesting challenge due to the need for precise functional group manipulation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective hydrogenations, have been employed to construct the desired framework efficiently. These methods not only highlight the compound's synthetic accessibility but also demonstrate the growing sophistication of modern organic chemistry.
In addition to its pharmacological relevance, N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide has shown promise in preliminary toxicological studies. Its lack of significant acute toxicity in cell-based assays suggests that it may be well-tolerated in vivo. However, comprehensive safety evaluations are essential before it can be considered for clinical development. These studies will focus on long-term exposure effects and potential interactions with other therapeutic agents.
The role of computational chemistry in understanding the behavior of N-1-(furan-2-yl)propan-2-yl-2-(3-methylphenoxy)acetamide cannot be overstated. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and metabolic pathways, guiding experimental design and optimizing lead compounds for better efficacy.
As research continues to uncover new applications for N-benzoylphenethylamine derivatives, compounds like N-benzoylphenethylamine hydrochloride, which share structural similarities, may offer additional insights into their collective pharmacological profiles. The integration of multiple disciplines—organic chemistry, medicinal chemistry, and bioinformatics—will be crucial in translating laboratory findings into viable therapeutic options.
The future direction for N-benzoylphenethylamine derivatives, including our compound of interest, lies in expanding their therapeutic applications through innovative drug design strategies. By leveraging cutting-edge technologies such as CRISPR-based gene editing and artificial intelligence-driven molecular screening, researchers aim to identify novel targets and develop next-generation treatments for a wide range of diseases.
In conclusion,CAS No 1234819 70 5 refers to a compound with significant potential in pharmaceutical research,N 1 furan 2 yl propan 2 yl 2 3 methylphenoxyacetamide showcases the intersection of structure-based drug design and modern synthetic methodologies. While much remains to be explored regarding its full therapeutic scope,this molecule represents an exciting avenue for future scientific discovery, offering hope for new treatments across multiple medical domains.
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